molecular formula C9H13NS B1443036 [2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine CAS No. 1306606-39-2

[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine

Cat. No.: B1443036
CAS No.: 1306606-39-2
M. Wt: 167.27 g/mol
InChI Key: VIJZEALGHWQUFF-UHFFFAOYSA-N
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Description

[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine is a cyclopropane-containing primary amine featuring a thiophene substituent. Its structure combines the strained cyclopropane ring with the aromatic thiophene moiety, which confers unique electronic and steric properties.

Properties

IUPAC Name

(2-methyl-2-thiophen-2-ylcyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-9(5-7(9)6-10)8-3-2-4-11-8/h2-4,7H,5-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJZEALGHWQUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1CN)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation with Thiophene Derivatives

The cyclopropyl ring bearing the thiophene substituent can be formed via cyclopropanation reactions of alkenes or vinyl thiophene derivatives using carbenoid reagents such as diazo compounds or Simmons–Smith reagents. This step is crucial to establish the strained three-membered ring with the thiophene attached at the 2-position.

  • Typical reagents: diazomethane derivatives, zinc-copper couple with diiodomethane.
  • Conditions: inert atmosphere, low temperature to control reactivity.
  • Outcome: formation of 2-methyl-2-(thiophen-2-yl)cyclopropane intermediates.

Introduction of the Methanamine Group

The methanamine moiety can be introduced through substitution or reductive amination techniques:

Use of Thiophenealdehydes and Formamidines as Precursors

According to historical patent literature, 2-thiophenealdehydes can be prepared via hydrolysis of N-(2-thenyl)formaldimines, which subsequently serve as intermediates for amine synthesis:

  • Preparation of 2-thiophenealdehyde from N-(2-thenyl)formaldimine via acid hydrolysis.
  • Conversion of 2-thiophenealdehyde to amine derivatives through reductive amination or other amination reactions.

Detailed Research Findings and Data

Step Reaction Type Reagents/Conditions Notes/Outcome
1 Preparation of 2-thiophenealdehyde Hydrolysis of N-(2-thenyl)formaldimine with HCl, steam distillation Yields ~49% 2-thiophenealdehyde; critical intermediate for thiophene incorporation
2 Cyclopropanation Diazomethane or Simmons–Smith reagent with vinyl thiophene derivatives Forms 2-methyl-2-(thiophen-2-yl)cyclopropane intermediates; stereochemistry control important
3 Amination Substitution of cyclopropylmethyl halide with ammonia or reductive amination of aldehyde Introduces methanamine group; reductive amination preferred for higher selectivity
4 Purification Silica gel chromatography, HPLC, salt formation (e.g., TFA salt) Ensures isolation of pure this compound; critical for research use

Example Synthetic Procedure (Inferred from Related Literature)

  • Synthesis of 2-thiophenealdehyde : N-(2-thenyl)formaldimine is hydrolyzed under acidic conditions (HCl in aqueous medium) and steam distilled to isolate 2-thiophenealdehyde in moderate yield (~49%).

  • Cyclopropanation : The 2-thiophenealdehyde or its vinyl derivatives undergo cyclopropanation using diazomethane or Simmons–Smith reagents to form the cyclopropyl intermediate bearing the thiophene ring and methyl substituent.

  • Amination : The cyclopropyl intermediate is converted to the corresponding methanamine by reductive amination with ammonia or primary amines using reducing agents such as sodium cyanoborohydride or via nucleophilic substitution on halogenated intermediates.

  • Purification : The final amine is purified through chromatographic techniques or converted to a stable salt form (e.g., trifluoroacetate) for isolation and characterization.

Analytical and Purification Techniques

  • Chromatography : Silica gel column chromatography is standard for purification of intermediates and final products.
  • Salt Formation : Conversion to trifluoroacetate salts facilitates purification and stability.
  • Spectroscopic Characterization : NMR, IR, and mass spectrometry confirm structure and purity.
  • Yield Optimization : Reaction conditions such as temperature, solvent, and reagent stoichiometry are optimized to maximize yield and selectivity.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents Yield/Notes
2-Thiophenealdehyde synthesis Acid hydrolysis of N-(2-thenyl)formaldimine HCl, aqueous medium ~49% yield; essential thiophene source
Cyclopropanation Reaction of vinyl thiophene derivatives Diazomethane, Simmons–Smith reagent Forms cyclopropyl ring with thiophene
Amination Reductive amination or nucleophilic substitution Ammonia, reducing agents (NaBH3CN) Introduces methanamine group
Purification Chromatography, salt formation Silica gel, TFA Ensures product purity

Chemical Reactions Analysis

Types of Reactions

[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Features :

  • Cyclopropane ring : Enhances rigidity and may improve metabolic stability.
  • Primary amine : Serves as a functional handle for derivatization or hydrogen bonding.

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Compound Name Structural Differences Key Properties/Applications Reference(s)
N-Methyl(thiophen-2-yl)methanamine (17) Lacks cyclopropane; methylamine substituent Simpler structure; used in antitumor studies
(4-(Thiophen-2-yl)phenyl)methanamine (18) Phenyl spacer between amine and thiophene Enhanced π-conjugation; optoelectronic applications
1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine (SW1) Thiazole replaces cyclopropane Potential bioactivity via thiazole-heterocycle
(1-(6-Methylpyridin-2-yl)cyclopropyl)methanamine Pyridine replaces thiophene Altered electronic profile; enzyme inhibition
[4-(2-Methylpropyl)thiophen-2-yl]methanamine HCl Alkyl chain substituent; no cyclopropane Increased lipophilicity; structural diversity

Biological Activity

[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine is a compound that has garnered interest in medicinal chemistry due to its unique structural features, including a cyclopropyl ring and a thiophene moiety. These characteristics suggest potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may function as an enzyme inhibitor or receptor modulator, influencing pathways involved in cell signaling and proliferation. Specific mechanisms include:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects in neurological disorders.
  • Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in cancer cell metabolism, contributing to its anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent. The mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, it has been evaluated for its effects on different cancer cell lines, including:

Cell Line IC50 (μM) Mechanism
HL608.3Induction of apoptosis
HCT1161.3Cell cycle arrest

These findings suggest that this compound may induce apoptosis and inhibit cell proliferation through specific molecular interactions .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of this compound, researchers treated HL60 and HCT116 cell lines. The results demonstrated that the compound significantly reduced cell viability with IC50 values indicating potent activity against these cancer types. The study also highlighted the compound's ability to induce apoptosis through caspase activation pathways.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited bactericidal effects at relatively low concentrations, suggesting it could be developed into an effective antimicrobial agent.

Q & A

Basic Research Question

  • 1H/13C NMR : Key signals include cyclopropyl protons (δ 1.2–1.8 ppm, multiplet) and thiophene aromatic protons (δ 6.8–7.5 ppm). The amine proton appears as a broad singlet (δ 1.5–2.5 ppm) but may exchange in D2O .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error to validate purity .
  • X-ray crystallography : Use SHELX software for crystal structure refinement, particularly for resolving stereochemistry in cyclopropane rings .

What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

Advanced Research Question

  • Density Functional Theory (DFT) : B3LYP/6-31G(d) is recommended for calculating cyclopropane ring strain (∼27 kcal/mol) and thiophene conjugation effects. Include exact-exchange terms (e.g., hybrid functionals) to improve thermochemical accuracy .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility, critical for bioavailability studies .
  • Collision Cross-Section (CCS) : Predict CCS values using software like MOBCAL to compare with experimental ion mobility data .

How can researchers resolve contradictions in biological activity data for this compound?

Advanced Research Question
Discrepancies in receptor binding assays (e.g., serotonin 5-HT2C) may arise from:

  • Stereochemical variations : Use chiral HPLC or enzymatic resolution to isolate enantiomers, as biological activity often depends on absolute configuration .
  • Assay conditions : Standardize buffer pH (7.4) and ionic strength to ensure consistent receptor-ligand interaction measurements .
  • Control experiments : Include reference compounds (e.g., Rac-[(1R,2R)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine) to validate assay reliability .

What strategies are effective for scaling up synthesis while maintaining purity?

Advanced Research Question

  • Continuous Flow Reactors : Enhance yield (≥85%) and reduce side products in cyclopropanation steps .
  • Purification : Use preparative HPLC with C18 columns and isocratic elution (acetonitrile/water) to isolate the amine product .
  • Quality Control : Implement in-line FTIR to monitor amine functional group integrity during synthesis .

How does the substitution pattern on the cyclopropane ring influence biological activity?

Basic Research Question

  • Electron-withdrawing groups (e.g., trifluoromethyl): Increase metabolic stability but may reduce blood-brain barrier penetration .
  • Thiophene vs. phenyl substituents : Thiophene enhances π-stacking with aromatic residues in receptor binding pockets, improving affinity (e.g., 5-HT2C Ki < 50 nM) .
  • Methyl groups : Reduce ring strain and improve compound stability in physiological conditions .

What safety protocols are recommended for handling this compound in vitro?

Basic Research Question

  • PPE : Use nitrile gloves and fume hoods to prevent inhalation/contact (H313/H333 warnings) .
  • Waste disposal : Neutralize amine residues with acetic acid before disposal .
  • First aid : For skin contact, wash with 10% ethanol-water solution to deactivate reactive intermediates .

How can researchers validate the stereochemical purity of synthetic batches?

Advanced Research Question

  • Chiral Chromatography : Use Chiralpak IA columns with hexane/isopropanol (90:10) to resolve enantiomers (retention time differences ≥2 min) .
  • Optical Rotation : Compare [α]D20 values with literature data (e.g., +15° to +20° for active enantiomers) .
  • Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by matching experimental and calculated spectra .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine
Reactant of Route 2
[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.